The synthesis of BAY-27-9955 involves several key steps:
While detailed industrial production methods are not publicly documented, the general approach would involve scaling up these laboratory synthesis techniques while adhering to industrial safety and environmental regulations .
BAY-27-9955 has a well-defined molecular structure characterized by its ability to bind selectively to the glucagon receptor. The compound's molecular formula is CHNO, and its molecular weight is approximately 272.29 g/mol. The structural representation includes functional groups that enhance its binding affinity and specificity towards the glucagon receptor .
BAY-27-9955 primarily participates in competitive inhibition reactions, blocking the interaction between glucagon and its receptor. The key parameters include:
The synthesis and reactions involving BAY-27-9955 typically require standard organic reagents and conditions conducive to maintaining stability and activity.
The mechanism of action for BAY-27-9955 involves competitive inhibition at the glucagon receptor site. By binding to this receptor, BAY-27-9955 prevents glucagon from activating downstream signaling pathways that lead to increased hepatic glucose output. This blockade is particularly beneficial in managing hyperglycemia associated with Type II diabetes mellitus .
Clinical studies have shown that BAY-27-9955 effectively reduces glucagon-stimulated glucose production in human subjects, supporting its role as a viable therapeutic agent for glycemic control .
BAY-27-9955 possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 272.29 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively documented |
These properties are critical for determining the compound's pharmacokinetics and bioavailability.
BAY-27-9955 has significant scientific applications, particularly in the field of diabetes research:
The "bihormonal hypothesis" proposed by Unger and Orci in 1975 established hyperglucagonemia as a core pathological feature of diabetes, distinct from insulin deficiency [8] [9]. Early efforts focused on peptide-derived antagonists (e.g., des-His¹-glucagon), which suffered from poor oral bioavailability, rapid degradation, and immunogenicity [6]. The 1990s witnessed accelerated interest in glucagon receptor antagonism following studies demonstrating that:
Table 1: Key Milestones in Glucagon Receptor Antagonism Preceding BAY 27-9955
Year | Development | Significance |
---|---|---|
1972 | Des-His¹-glucagon synthesized | First peptide glucagon receptor antagonist |
1975 | Bihormonal hypothesis proposed | Established glucagon's role in diabetic hyperglycemia |
1995 | Glucagon receptor gene cloned | Enabled molecular screening approaches |
1998 | NNC-92-1687 (Novo Nordisk) | First non-peptide antagonist (low potency, IC₅₀=20 µM) |
In T2DM, fasting and postprandial hyperglucagonemia drive excessive hepatic glucose production via:
BAY 27-9955 originated from a diversity-oriented compound library (>100,000 compounds) screened against human glucagon receptor-transfected cells [3] [7]. Primary screening employed:
Table 2: Structure-Activity Relationship (SAR) Insights During BAY 27-9955 Optimization
Structural Feature | Modification | Impact on Activity |
---|---|---|
C5 hydroxyalkyl chain length | Ethyl → propyl | 3× ↑ binding affinity |
C4 phenyl substitution | Unsubstituted → 4-fluorophenyl | 8× ↑ receptor occupancy |
C2/C6 methyl groups | Addition | Improved metabolic stability (t₁/₂ +2h) |
Heteroatom linkage | Ester → ether | Reduced hepatic clearance |
BAY 27-9955 epitomized the pharmaceutical industry's shift toward orally bioavailable small-molecule antagonists overcoming limitations of peptides:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7